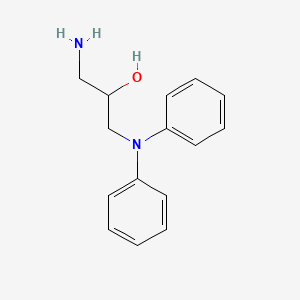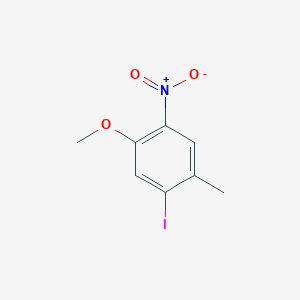
1-Iodo-5-methoxy-2-methyl-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-5-methoxy-2-methyl-4-nitrobenzene is an aromatic compound characterized by the presence of iodine, methoxy, methyl, and nitro functional groups attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Iodo-5-methoxy-2-methyl-4-nitrobenzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the nitration of 1-iodo-5-methoxy-2-methylbenzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperatures to ensure selective nitration at the desired position on the benzene ring.
Industrial Production Methods: Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Iodo-5-methoxy-2-methyl-4-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogen in the presence of a catalyst.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Oxidation: Potassium permanganate in acidic or basic medium.
Major Products Formed:
Substitution: Formation of compounds like 1-methoxy-2-methyl-4-nitrobenzene.
Reduction: Formation of 1-iodo-5-methoxy-2-methyl-4-aminobenzene.
Oxidation: Formation of 1-iodo-5-methoxy-2-methyl-4-carboxybenzene.
Applications De Recherche Scientifique
1-Iodo-5-methoxy-2-methyl-4-nitrobenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with antimicrobial or anticancer properties.
Material Science: Utilized in the preparation of functionalized materials for electronic or photonic applications.
Mécanisme D'action
The mechanism by which 1-iodo-5-methoxy-2-methyl-4-nitrobenzene exerts its effects depends on the specific chemical reactions it undergoes. For instance, in nucleophilic aromatic substitution, the iodine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. The nitro group, being an electron-withdrawing group, stabilizes the transition state and facilitates the substitution process.
Comparaison Avec Des Composés Similaires
- 1-Iodo-2-methoxy-4-nitrobenzene
- 1-Iodo-3-methoxy-4-nitrobenzene
- 1-Iodo-4-methoxy-2-nitrobenzene
Comparison: 1-Iodo-5-methoxy-2-methyl-4-nitrobenzene is unique due to the specific positions of its functional groups, which influence its reactivity and the types of reactions it can undergo
Propriétés
Formule moléculaire |
C8H8INO3 |
|---|---|
Poids moléculaire |
293.06 g/mol |
Nom IUPAC |
1-iodo-5-methoxy-2-methyl-4-nitrobenzene |
InChI |
InChI=1S/C8H8INO3/c1-5-3-7(10(11)12)8(13-2)4-6(5)9/h3-4H,1-2H3 |
Clé InChI |
HGJAPHFKTXWBKF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1I)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Bromo-7-methylimidazo[1,2-a]pyridin-6-amine](/img/structure/B12844993.png)
![Ammonium Bis[PerfluorotetradecylEthyl]Phosphate](/img/structure/B12844994.png)
![(3E)-3-[[4-[2-(diethylamino)ethylcarbamoyl]-3,5-dimethyl-1H-pyrrol-2-yl]methylidene]-N,N-dimethyl-2-oxo-1H-indole-5-carboxamide](/img/structure/B12845000.png)
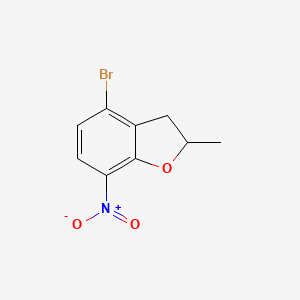

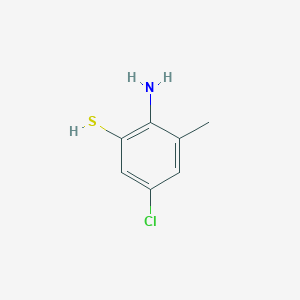
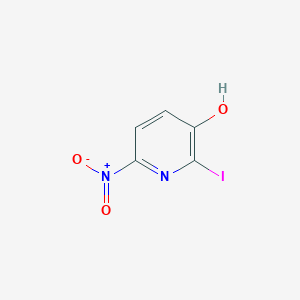
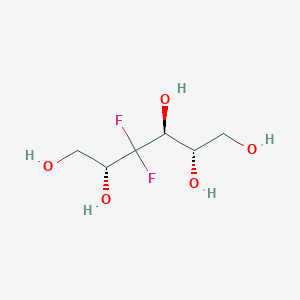
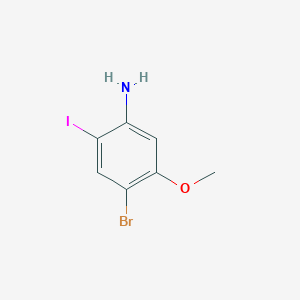
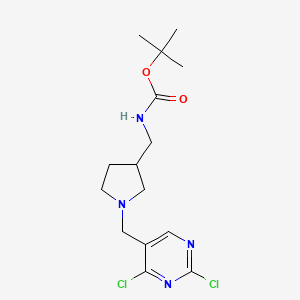
![(2S,3S,4S,5R,6R)-3,4,5-Trihydroxy-6-(3-((9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl)oxy)-3-oxo-2-phenylpropoxy)tetrahydro-2H-pyran-2-carboxylic acid](/img/structure/B12845045.png)
![8-Bromo-2-chloro-6-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12845059.png)
